![molecular formula C19H15FN2O4 B2922908 N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1210483-79-6](/img/structure/B2922908.png)

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

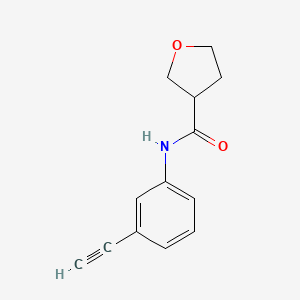

The compound is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom . Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential . One of the related compounds, N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide, also known as FIPI, is a small molecule inhibitor that targets phospholipase D (PLD) enzymes. PLDs play a significant role in several cellular processes such as membrane trafficking, intracellular signaling, vesicle fusion, and cell growth.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can vary greatly depending on the substituents attached to the isoxazole ring . The exact structure of the requested compound could not be found.Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary greatly depending on their structure. For instance, [5-(2-fluorophenyl)isoxazol-3-yl]methanol, a related compound, is a solid with a molecular weight of 193.18 .Wissenschaftliche Forschungsanwendungen

Aromatic Polyamides Bearing Ether Links

A study by Hsiao and Yu (1996) focused on the synthesis of aromatic polyamides containing both ether and isopropylidene or hexafluoroisopropylidene linkages between phenylene units. These polymers exhibited good thermal stability and solubility in polar solvents, characteristics that might be relevant when considering the physicochemical properties and potential applications of the target compound (Hsiao & Yu, 1996).

Synthesis and Cytotoxic Activity of Carboxamide Derivatives

Another research conducted by Deady et al. (2005) involved the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones and their testing for cytotoxic properties against various cancer cell lines. This study underscores the potential therapeutic applications of complex organic compounds, which might extend to the compound , given its structural complexity (Deady et al., 2005).

Research Chemical Synthesis and Characterization

McLaughlin et al. (2016) detailed the synthesis and characterization of a research chemical, providing a framework for the methodical approach to synthesizing and analyzing new compounds. Such methodologies could be applicable to the compound of interest, particularly in its initial synthesis and assessment phases (McLaughlin et al., 2016).

Metabolism and Disposition Studies

The study by Monteagudo et al. (2007) on the metabolism and disposition of HIV integrase inhibitors using 19F-NMR spectroscopy highlights the importance of understanding the metabolic pathways and excretion mechanisms of pharmaceutical compounds. Similar studies might be necessary to fully comprehend the pharmacokinetics of "N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide" (Monteagudo et al., 2007).

Wirkmechanismus

Target of Action

The primary targets of the compound “N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide” are currently unknown. The compound is structurally similar to indole derivatives, which are known to bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Based on its structural similarity to indole derivatives, it may have a wide range of biological activities .

Eigenschaften

IUPAC Name |

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O4/c20-14-6-2-1-5-13(14)17-9-12(22-26-17)10-21-19(23)18-11-24-15-7-3-4-8-16(15)25-18/h1-9,18H,10-11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVKFJOXMBRMOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2922825.png)

![2-Chloro-N-[3-(2-fluoro-N-methylanilino)propyl]propanamide](/img/structure/B2922830.png)

![N-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2922836.png)

![2-[5-(4-Bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline](/img/structure/B2922843.png)